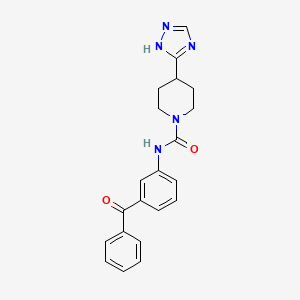![molecular formula C17H31N3O3 B6623313 N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623313.png)
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is a chemical compound that belongs to the class of spirocyclic compounds. This compound has attracted significant attention in scientific research due to its potential applications in various fields. In 5]undecane-9-carboxamide.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that this compound may inhibit the growth and proliferation of cancer cells, as well as exhibit antibacterial and antiviral activity. Additionally, N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been shown to modulate the activity of various enzymes involved in metabolic pathways, including DNA replication and protein synthesis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is its potential for use as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been shown to exhibit significant biological activity, making it a valuable tool for studying various metabolic pathways. However, one of the limitations of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide. One potential direction is the investigation of this compound's potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Additionally, further studies are needed to understand the mechanism of action of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide and its effects on various metabolic pathways. Finally, the development of new synthetic methods for producing N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide may allow for larger-scale production and further exploration of this compound's potential applications.
Synthesis Methods
The synthesis of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide involves a multi-step process. The initial step involves the reaction of 3-aminopropylamine with 2-methylpropanoyl chloride to form N-(2-methylpropanoyl)-3-aminopropylamine. This intermediate compound is then reacted with 1,4-dioxaspiro[4.5]decane-8-carboxylic acid to form N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide.
Scientific Research Applications
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and pharmacology. This compound has been shown to exhibit significant biological activity, including antimicrobial, antitumor, and antiviral properties. Additionally, N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections.
properties
IUPAC Name |
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-14(2)15(21)18-8-3-9-19-16(22)20-10-4-17(5-11-20)6-12-23-13-7-17/h14H,3-13H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRTUJSTCGNZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCNC(=O)N1CCC2(CC1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623237.png)
![2-[Benzyl-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6623249.png)
![N-[1-[(4-cyanophenyl)methyl]-1,2,4-triazol-3-yl]-2-(1-ethylpyrazol-4-yl)acetamide](/img/structure/B6623261.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623273.png)
![2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623278.png)
![2-[2-[[2-(6-Methylpyridin-3-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623283.png)
![N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide](/img/structure/B6623290.png)
![N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623302.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B6623307.png)
![3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide](/img/structure/B6623319.png)

![[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6623325.png)
![1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]urea](/img/structure/B6623329.png)
![N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623332.png)